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Compound of Interest

Compound Name: Phe-Tyr

Cat. No.: B13640099 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the structural elucidation of the dipeptide

Phenylalanyl-Tyrosine (Phe-Tyr) using Nuclear Magnetic Resonance (NMR) spectroscopy. It

includes comprehensive protocols for sample preparation, data acquisition for one-dimensional

(1D) and two-dimensional (2D) NMR experiments, and data interpretation. Quantitative NMR

data, including chemical shifts and coupling constants, are summarized for reference.

Additionally, a relevant biological pathway involving the constituent amino acids of Phe-Tyr is
illustrated to provide functional context.

Introduction
Phenylalanyl-Tyrosine (Phe-Tyr) is a dipeptide composed of L-phenylalanine and L-tyrosine. As

a fundamental peptide structure, it serves as a model system for studying peptide

conformation, dynamics, and interactions. The aromatic side chains of both residues play

crucial roles in various biological processes, including protein-protein interactions and ligand

binding. Understanding the three-dimensional structure of such peptides in solution is critical

for structure-based drug design and for elucidating their biological functions.

NMR spectroscopy is a premier, non-destructive analytical technique for determining the

atomic-resolution structure and dynamics of peptides in a near-physiological solution state.

This application note outlines the necessary steps to acquire and interpret high-quality NMR

data for Phe-Tyr.
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Data Presentation: Quantitative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling

constants for Phe-Tyr.

Note on Data: The precise chemical shifts and coupling constants can vary depending on

experimental conditions such as solvent, pH, temperature, and concentration. The data

presented here are compiled from literature values for Phe-Tyr and related peptides, primarily

in D₂O, and predictive models.[1] The ¹³C chemical shifts are based on solid-state NMR data of

Phe-Tyr containing dipeptides, which provide a close approximation for solution-state values.

[2][3]

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Phe-Tyr in D₂O
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Atom Name Residue

Chemical Shift
(δ, ppm)
(Typical
Range)

Multiplicity
J-Coupling
Constants (Hz)
(Typical)

Hα Phe 4.10 - 4.25 dd

J(Hα, Hβ₁) ≈ 8.5

Hz, J(Hα, Hβ₂) ≈

5.5 Hz

Hβ₁, Hβ₂ Phe 3.05 - 3.25 m
J(Hβ₁, Hβ₂) ≈

14.0 Hz

Hδ (2,6) Phe 7.25 - 7.40 d
J(Hδ, Hε) ≈ 7.5

Hz

Hε (3,5) Phe 7.25 - 7.40 t

J(Hε, Hδ) ≈ 7.5

Hz, J(Hε, Hζ) ≈

7.5 Hz

Hζ (4) Phe 7.20 - 7.35 t
J(Hζ, Hε) ≈ 7.5

Hz

Hα Tyr 4.45 - 4.60 dd

J(Hα, Hβ₁) ≈ 8.0

Hz, J(Hα, Hβ₂) ≈

6.0 Hz

Hβ₁, Hβ₂ Tyr 2.90 - 3.10 m
J(Hβ₁, Hβ₂) ≈

14.0 Hz

Hδ (2,6) Tyr 7.00 - 7.15 d
J(Hδ, Hε) ≈ 8.5

Hz

Hε (3,5) Tyr 6.70 - 6.85 d
J(Hε, Hδ) ≈ 8.5

Hz

Note: In D₂O, amide (NH) and hydroxyl (OH) protons will exchange with deuterium and are

typically not observed.

Table 2: ¹³C NMR Chemical Shifts for Phe-Tyr
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Atom Name Residue
Chemical Shift (δ, ppm)
(Typical Range)

Cα Phe 55.0 - 57.0

Cβ Phe 38.0 - 40.0

Cγ (C1') Phe 137.0 - 139.0

Cδ (C2', C6') Phe 129.0 - 131.0

Cε (C3', C5') Phe 128.0 - 130.0

Cζ (C4') Phe 126.0 - 128.0

C=O Phe 172.0 - 175.0

Cα Tyr 56.0 - 58.0

Cβ Tyr 37.0 - 39.0

Cγ (C1') Tyr 127.0 - 129.0

Cδ (C2', C6') Tyr 130.0 - 132.0

Cε (C3', C5') Tyr 115.0 - 117.0

Cζ (C4') Tyr 155.0 - 157.0

C=O Tyr 174.0 - 177.0

Experimental Protocols
Protocol 1: NMR Sample Preparation

Compound: Obtain high-purity (>98%) Phe-Tyr dipeptide.

Solvent Selection: For observing most proton signals, use deuterated water (D₂O). To

observe exchangeable amide and hydroxyl protons, prepare the sample in a 90% H₂O / 10%

D₂O mixture. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative solvent where

exchangeable protons are readily observed.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b13640099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13640099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concentration: Dissolve the Phe-Tyr sample in the chosen NMR solvent to a final

concentration of 5-10 mM. For a dipeptide, this concentration range provides a good signal-

to-noise ratio in a reasonable time.

pH Adjustment: Adjust the pH (or pD for D₂O, where pD = pH meter reading + 0.4) of the

sample to the desired value (e.g., physiological pH ~7.4 or acidic pD ~1.0) using dilute DCl

or NaOD. The pH can significantly affect the chemical shifts of ionizable groups.

Internal Standard (Optional): Add a small, known amount of an internal standard such as

DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) for

precise chemical shift referencing (δ = 0.00 ppm).

Homogenization: Ensure the sample is fully dissolved by gentle vortexing.

Transfer to NMR Tube: Transfer approximately 500-600 µL of the final solution to a clean,

high-quality 5 mm NMR tube.

Protocol 2: 1D ¹H NMR Data Acquisition

Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and match the

probe for the ¹H frequency.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming

for narrow and symmetrical solvent peak shape.

Acquisition Parameters (Example for a 600 MHz Spectrometer):

Pulse Program: A standard single-pulse experiment with solvent suppression (e.g., zgesgp

on Bruker instruments if using H₂O/D₂O).

Spectral Width: 12-16 ppm, centered around 4.7 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation for accurate integration.

Number of Scans: 16-64 scans, depending on the sample concentration.
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Processing:

Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window

function (line broadening of 0.3-0.5 Hz).

Phase correct the spectrum manually or automatically.

Perform baseline correction.

Reference the spectrum to the internal standard (0.00 ppm) or the residual solvent peak

(e.g., HDO at ~4.79 ppm).

Protocol 3: 2D NMR Data Acquisition for Structural Elucidation

To unambiguously assign all proton and carbon signals and determine the peptide's structure, a

suite of 2D NMR experiments is required.

COSY (Correlation Spectroscopy):

Purpose: Identifies scalar-coupled protons, typically through 2-3 bonds (e.g., Hα-Hβ, Hδ-

Hε). This is crucial for identifying the amino acid spin systems.

Pulse Program:cosygpmfph (gradient-selected, phase-sensitive).

Parameters: Acquire 2048 points in the direct dimension (F2) and 256-512 increments in

the indirect dimension (F1). Typically 8-16 scans per increment.

TOCSY (Total Correlation Spectroscopy):

Purpose: Correlates all protons within a spin system, not just direct neighbors. For

example, the Hα proton will show correlations to both Hβ and the amide proton of the

same residue.

Pulse Program:mlevgpph (phase-sensitive with water suppression).

Parameters: Use a mixing time of 60-80 ms to allow magnetization transfer throughout the

spin system. Other parameters are similar to COSY.
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HSQC (Heteronuclear Single Quantum Coherence):

Purpose: Correlates protons with their directly attached heteronuclei (¹³C in this case). It

provides the Cα-Hα, Cβ-Hβ, etc., connections.

Pulse Program:hsqcedetgpsisp2.2 (edited, sensitivity-improved). This experiment also

provides editing, showing CH/CH₃ and CH₂ groups with opposite phases.

Parameters: Set the ¹³C spectral width to cover the expected range (~10-180 ppm).

Acquire 128-256 increments in the ¹³C dimension.

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: Shows correlations between protons and carbons over long ranges (typically 2-3

bonds). This is essential for sequencing, as it can show correlations from an Hα proton to

the carbonyl carbon of the preceding residue.

Pulse Program:hmbcgplpndqf (gradient-selected).

Parameters: The long-range coupling delay is typically optimized for a J-coupling of 8-10

Hz.

Visualization of Workflows and Pathways
Experimental Workflow Diagram
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Caption: Workflow for NMR analysis of Phe-Tyr.
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Biological Context: Melanin Synthesis Pathway

Phenylalanine serves as the metabolic precursor to Tyrosine, which is the direct substrate for

melanogenesis, the pathway responsible for producing melanin pigments. This pathway

highlights the fundamental biological importance of these two amino acids.
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Caption: Metabolic pathway from Phenylalanine to Melanin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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